molecular formula C22H24F3N3O3S B10924200 1-[4-({4-[3-(Trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

1-[4-({4-[3-(Trifluoromethyl)benzyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B10924200
M. Wt: 467.5 g/mol
InChI Key: VHFXWYZANJTUMT-UHFFFAOYSA-N
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Description

1-[4-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperazine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates, which is a crucial step in introducing the trifluoromethyl group . The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-({4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24F3N3O3S

Molecular Weight

467.5 g/mol

IUPAC Name

1-[4-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C22H24F3N3O3S/c23-22(24,25)18-4-1-3-17(15-18)16-26-11-13-27(14-12-26)32(30,31)20-8-6-19(7-9-20)28-10-2-5-21(28)29/h1,3-4,6-9,15H,2,5,10-14,16H2

InChI Key

VHFXWYZANJTUMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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